4-Bromobutyltrichlorosilane

Description

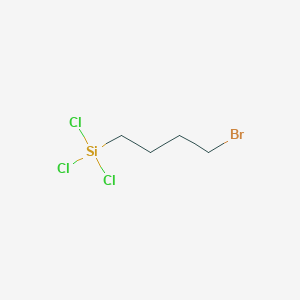

4-Bromobutyltrichlorosilane (CAS 69858-29-3) is a chlorosilane derivative with the molecular formula C₄H₈BrCl₃Si and a molecular weight of 270.45 g/mol. It is a straw- to amber-colored liquid, classified under organosilicone and chlorosilane groups . The compound features a trichlorosilane (-SiCl₃) group attached to a 4-bromobutyl chain, enabling dual reactivity: the bromine atom facilitates nucleophilic substitution, while the trichlorosilane group undergoes hydrolysis or condensation reactions.

A notable application is its use in synthesizing silane-modified adhesives. For instance, in a 2012 study, this compound reacted with lithium aluminum hydride (LiAlH₄) to yield a hydridosilane intermediate, which enhanced adhesion properties in polymer systems . This underscores its role in surface modification and materials science.

Properties

IUPAC Name |

4-bromobutyl(trichloro)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrCl3Si/c5-3-1-2-4-9(6,7)8/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVPVEPWMGYBNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)C[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrCl3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700663 | |

| Record name | (4-Bromobutyl)(trichloro)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69858-29-3 | |

| Record name | (4-Bromobutyl)(trichloro)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobutyltrichlorosilane can be synthesized by reacting butyl bromide with trichlorosilane under controlled conditions. The reaction typically involves the use of a solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobutyltrichlorosilane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The trichlorosilane moiety can hydrolyze in the presence of water, forming silanols and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.

Hydrolysis Conditions: Typically involve the use of water or aqueous solutions under controlled pH.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.

Hydrolysis Products: Silanols and hydrochloric acid are the primary products of hydrolysis.

Scientific Research Applications

4-Bromobutyltrichlorosilane has several applications in scientific research:

Surface Modification: It is used to modify the chemical and physical properties of surfaces, particularly in the formation of self-assembled monolayers on metal and oxide surfaces.

Material Science: Utilized in the synthesis of advanced materials with tailored properties.

Biological Research: Employed in the development of bio-compatible surfaces and materials for medical applications.

Industrial Applications: Used in the production of specialty chemicals and as a coupling agent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromobutyltrichlorosilane involves its reactivity towards nucleophiles and its ability to form covalent bonds with surfaces. The trichlorosilane moiety reacts with hydroxyl groups on surfaces, forming strong Si-O bonds, which result in the modification of surface properties . This reactivity is exploited in the formation of self-assembled monolayers and other surface modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Bromobutyl Acetate (CAS 4753-59-7)

- Molecular Formula : C₆H₁₁BrO₂ | MW : 195.05 g/mol

- Functional Groups : Bromobutyl chain + acetate ester (-OAc).

- Reactivity : The bromine allows alkylation, but the acetate group is less electrophilic compared to trichlorosilane. It is stable under basic conditions but cleavable via hydrolysis.

- Applications : Used as a protected intermediate in organic synthesis (e.g., introducing bromobutyl groups after deprotection) .

4-(Tert-Butyldimethylsiloxy)Butylmagnesium Chloride

- Classification : Grignard reagent (0.5 M in 2-MeTHF).

- Functional Groups : Tert-butyldimethylsilyl (TBDMS) ether + magnesium chloride.

- Reactivity : Strong nucleophile for C–C bond formation (e.g., ketone or alcohol synthesis). Unlike 4-bromobutyltrichlorosilane, it lacks silicon-based condensation reactivity.

- Applications : Building block in fine chemical synthesis, particularly for silicon-protected alcohols .

4-(Bromoacetyl) Thiomorpholine (CAS 177785-12-5)

- Molecular Formula: C₆H₁₀BrNOS | MW: 224.12 g/mol

- Functional Groups : Bromoacetyl (-COCH₂Br) + thiomorpholine (S/N-containing heterocycle).

- Reactivity : Bromoacetyl acts as a leaving group in nucleophilic substitutions. The thiomorpholine ring enhances solubility in polar solvents.

- Applications: Potential pharmaceutical intermediate, particularly for bioactive molecules .

Research Findings and Industrial Relevance

- This compound : Demonstrated efficacy in adhesive enhancement via hydridosilane intermediates. Its reaction with LiAlH₄ produced a silane-modified polymer with improved thermal stability and adhesion strength .

- 4-Bromobutyl Acetate : Utilized in synthesizing bromobutyl ethers for liquid crystal displays (LCDs), leveraging its balance of stability and reactivity .

- Grignard Reagents : Critical in asymmetric synthesis for pharmaceuticals, though this compound’s silicon-based reactivity offers distinct advantages in materials science .

Biological Activity

4-Bromobutyltrichlorosilane (4-BBTCS) is an organobromosilane compound with the molecular formula CHBrClSi and a molar mass of 270.45 g/mol. It is characterized by a butyl group attached to a silicon atom, which is further substituted with three chlorine atoms. This unique structure imparts significant reactivity and potential applications in various fields, particularly in material science and organic synthesis.

Cellular Effects

Research indicates that compounds similar to 4-BBTCS can affect cellular metabolism and induce oxidative stress by generating reactive oxygen species (ROS). The inhibition of key enzymes, such as acetylcholinesterase (AchE), has been observed in related compounds, leading to altered neurotransmission and potential neurotoxicity. This suggests that 4-BBTCS may exhibit similar effects, impacting neural transmission and cellular health.

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of 4-BBTCS. Preliminary studies on structurally related organobromosilanes indicate that at higher concentrations, these compounds can exhibit cytotoxic effects on various cell lines. The specific dosage-response relationship for 4-BBTCS remains to be fully elucidated, but it is essential to evaluate its effects across different dosages in animal models.

Case Studies

While direct case studies on 4-BBTCS are scarce, analogous studies on organosilanes provide insights into potential biological effects:

- Case Study 1 : A study on the cytotoxicity of chlorosilanes demonstrated that increasing concentrations led to significant cell death in human fibroblast cells. The mechanism was attributed to oxidative stress and apoptosis pathways.

- Case Study 2 : Research involving brominated silanes indicated their potential as antimicrobial agents due to their ability to disrupt microbial cell membranes.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 4-BBTCS, it is beneficial to compare it with other organosilanes:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 3-Bromopropyltrichlorosilane | CHBrClSi | Neurotoxic effects via AchE inhibition |

| 2-Bromoethyltrichlorosilane | CHBrClSi | Antimicrobial properties |

| 4-Chlorobutyltrichlorosilane | CHClSi | Reduced reactivity compared to brominated variants |

The table illustrates that while all compounds share a silane backbone, the presence of bromine or chlorine significantly alters their biological interactions and toxicity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.